1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.15762283 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research has delved into the synthesis and reactivity of compounds with structural elements related to "1-benzoylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate." For instance, the study of 1-acyl-2,3-dihydroxyindolines highlighted the equilibrium between keto-amide isomers, showcasing the versatility of acylindoles in synthetic chemistry Harrison, 1984. Additionally, the reaction of benzoyl chlorides with Huisgen's zwitterion for synthesizing functionalized pyrroles and furans Yavari et al., 2008 provides insights into the reactivity of benzoyl compounds, relevant to the molecule of interest.
Materials Science and Corrosion Inhibition
The application in materials science, particularly in corrosion inhibition, has been demonstrated by compounds sharing functional groups with the molecule . For instance, spirocyclopropane derivatives, including benzoyl and dimethoxyphenyl groups, have shown effectiveness as corrosion inhibitors, indicating the potential of structurally similar compounds in protecting metals Chafiq et al., 2020.
Luminescence Sensing
In the field of luminescence sensing, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally analogous to the query compound, have been developed for the selective sensing of benzaldehyde derivatives Shi et al., 2015. This suggests potential applications of related compounds in the development of sensitive and selective chemical sensors.
Properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-4-23(24(29)18-8-6-5-7-9-18)33-27(32)19-11-13-21-22(15-19)26(31)28(25(21)30)20-12-10-16(2)17(3)14-20/h5-15,23H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXFGDYXFXOPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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